Home > Products > Screening Compounds P30302 > N-benzyl-1-(4-bromophenyl)methanesulfonamide
N-benzyl-1-(4-bromophenyl)methanesulfonamide -

N-benzyl-1-(4-bromophenyl)methanesulfonamide

Catalog Number: EVT-4562957
CAS Number:
Molecular Formula: C14H14BrNO2S
Molecular Weight: 340.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aR,6S,6aR)-6-Benzyl-1-(4-bromophenyl)-5-tosyl-cis-perhydropyrrolo[3,4-b]pyrrole

  • Compound Description: This compound features two fused pyrrolidine rings, each in a twist conformation [].
  • Compound Description: This compound is formed through the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine [].

    Compound Description: This compound results from the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine []. It is formed via an acyl(imidoyl)ketene intermediate.

    Compound Description: This compound forms dimers through N—H⋯N hydrogen bonds and exhibits a complex network stabilized by further hydrogen bonds (N—H⋯Br and O—H⋯O) and C—Br⋯π interactions [].

    Compound Description: The crystal structure of this compound shows molecules linked into dimers with (16) ring motifs via N—H⋯O hydrogen bonds. These dimers are further connected by N—H⋯O and N—H⋯N hydrogen bonds, forming chains. C—Br⋯π and C=O⋯π interactions stabilize the packing [].

    Compound Description: This compound is formed by the alkylation of 5,6-diphenyl-1,2,4-triazine-3-thione or 5-phenyl-2,3-dihydro-1,2,4-triazine-3-thione with p-bromophenacyl bromide in the presence of triethylamine [].

    Compound Description: This compound is synthesized through the intramolecular heterocyclization of 1-(4-bromophenyl)-2-(5-phenyl-1,2,4-triazine-3-ylsulfanyl)ethanone in concentrated sulfuric acid [].

    Compound Description: These compounds are a series of N-benzyl-1,4-dihydronicotinamides with methyl substituents at the 2- and/or 6-positions, investigated for their reactivity towards hexachloroacetone [].

    Compound Description: This compound, synthesized using (R)-α-methyl phenethylamine as a chiral auxiliary, serves as an intermediate in the production of the anti-asthma drug (R,R)-formoterol [].

    Compound Description: This set of compounds, synthesized from substituted isonitroso acetanilides and substituted indole-2,3-diones, exhibits promising antimicrobial activity [].

    Compound Description: This series of compounds exhibits both nematic and smectic A liquid crystal phases, demonstrating the influence of the varying alkoxy chain length on mesomorphic behavior [].

    Compound Description: This compound crystallizes in a triclinic system and is characterized by its specific crystallographic parameters [].

    Compound Description: This compound is synthesized through a multi-step process using (R)-α-methylphenethylamine as a chiral auxiliary, highlighting its significance as a key intermediate in the production of (R,R)-formoterol, an anti-asthma drug [].

    Compound Description: Nicardipine, a calcium channel blocker, is synthesized in both its (+) and (-) enantiomeric forms [, ]. The synthesis starts from the resolution of 1-ethoxymethyl-5-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid using cinchonidine and cinchonine as resolving agents [].

    Compound Description: This compound forms a three-dimensional network in its crystal structure through N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. A short Br⋯Br contact further influences the crystal packing [].

    Compound Description: SCH 351125 is a potent and selective CCR5 antagonist, exhibiting high affinity for RANTES binding and effectively blocking viral entry, suggesting its potential as a therapeutic agent for HIV-1 treatment [].

    Compound Description: The crystal structure of this compound reveals zigzag chains along the c-axis direction due to C—Br⋯π interactions. C—H⋯N and C—H⋯O hydrogen-bonding interactions contribute to a three-dimensional network [].

    Compound Description: This compound forms dimeric units in its crystal structure through C—H⋯N and parallel-displaced π-stacking interactions, with further stabilization from weak intermolecular C—X⋯D (X = H, NO2; D = O, π) interactions [].

    Compound Description: Similar to 1,2-bis(4-bromophenyl)-1H-benzimidazole, this compound also forms dimers in its crystal structure through C—H⋯N and π-stacking interactions, with additional stabilization provided by weak intermolecular C—X⋯D (X = H, NO2; D = O, π) interactions [].

    Compound Description: BBT acts as a mechanism-based inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2B1, leading to their inactivation [, , ]. Its metabolism involves oxidation at both the 1-amino nitrogen and the 7-benzyl carbon, generating reactive intermediates that covalently bind to the enzyme [, ].

    Compound Description: This compound exists as two polymorphs, a yellow and a colorless form, with only the structure of the colorless form determined []. It exists in the thioamide form and displays a network of interactions, including Br⋯Onitro contacts, classical hydrogen bonds, and weak C—H⋯Onitro hydrogen bonds.

    Compound Description: This compound forms supramolecular arrays in its crystal structure, mediated by N—H⋯Owater and Owater—H⋯Ocarbonyl hydrogen bonding. A disordered solvent molecule is also present within a molecular cavity [].

    Compound Description: This compound exhibits stabilization in its crystal structure through intermolecular hydrogen bonds involving the 2-hydroxy and carbonyl groups. Molecular modeling suggests that an intramolecular hydrogen bond stabilizes the molecule in the gas phase [].

    Compound Description: This series of compounds, with the general formula Br(C6H4)COCH2OCO(C6H5–nXn) (X = Cl, NO2, or NH2; n = 1 or 2), demonstrates variations in the torsion angle of the C(=O)–O–C–C(=O) bridge []. They exhibit mild antioxidant properties.

    Compound Description: Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate have been synthesized and characterized, revealing insights into their composition, molecular weight, and thermal properties []. The antimicrobial effects of these copolymers have also been investigated.

    Compound Description: A series of 19 NB-DNJDs were designed and synthesized as potential α-glucosidase inhibitors []. Among them, compound 18a, 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, displayed the highest inhibitory activity.

    Compound Description: This compound is synthesized using a new method with molecular sieves as a catalyst, and its crystal structure reveals a near-parallel arrangement of the two cyclopentadienyl rings of the ferrocene moiety [].

    Compound Description: These isomeric compounds crystallize in different space groups, with variations in their intra- and intermolecular interactions observed. They feature a bicyclic core with a benzyl group and a (4-bromophenyl)(hydroxy)methyl substituent [].

    Compound Description: This compound features a 4-bromophenyl and a 2-chlorophenyl group connected by a prop-2-en-1-one linker, with the E configuration about the C=C double bond []. The crystal structure reveals weak C—H⋯O interactions.

    Compound Description: These uracil analogues, designed as potential HIV-1 inhibitors, showed varying potencies, with 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil exhibiting high potency and selectivity [].

    Compound Description: This series of compounds, synthesized and screened for antiviral activity against avian paramyxovirus (APMV-1), features a tetrahydroquinazoline core with various substituents, including N-aroyl, N-(het)aroyl, and N-benzyl groups [].

    Compound Description: This compound exhibits intramolecular hydrogen bonding and forms inversion dimers through N—H⋯S hydrogen bonds in its crystal structure. The dihedral angle between the aromatic rings is a characteristic feature [].

    Compound Description: This compound exhibits aggregation-induced emission (AIE) and has been investigated for its potential use in photodynamic therapy due to its ability to generate singlet oxygen. Nanoparticles of this compound have shown promising results in ablating HeLa cells in vitro and inhibiting tumor growth in vivo [].

    Compound Description: AM103 acts as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, effectively reducing leukotriene synthesis in vitro and in vivo. It has been investigated for its potential in treating inflammatory diseases [].

    Compound Description: These compounds undergo thermolysis, leading to different products depending on the reaction conditions. Under aerobic conditions, benzyl isocyanate is the major product, while under anaerobic conditions, 1,3-nitroso rearrangement and transnitrosation products are observed [].

Properties

Product Name

N-benzyl-1-(4-bromophenyl)methanesulfonamide

IUPAC Name

N-benzyl-1-(4-bromophenyl)methanesulfonamide

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

InChI

InChI=1S/C14H14BrNO2S/c15-14-8-6-13(7-9-14)11-19(17,18)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

LGJVOLOSXKYTRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.